2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol
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Overview
Description
2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is a halogenated organic compound characterized by the presence of bromine and chlorine atoms on a pyridine ring, which is further substituted with a propan-2-ol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized by halogenating pyridine derivatives followed by subsequent functional group modifications.
Grignard Reaction: A Grignard reagent can be reacted with a suitable halogenated pyridine to introduce the propan-2-ol group.
Industrial Production Methods:
Batch Production: Industrial synthesis often involves batch processes where reactants are mixed in controlled conditions to ensure high yield and purity.
Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed for large-scale production, offering better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the halogenated pyridine ring.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Reduced halogenated pyridines or amines.
Substitution Products: A wide range of substituted pyridines.
Scientific Research Applications
2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-chloropyridine: Similar halogenated pyridine structure but lacks the propan-2-ol group.
5-Bromo-2-chloropyridin-3-ylboronic acid: Another halogenated pyridine derivative used in cross-coupling reactions.
(2-bromo-5-chloropyridin-3-yl)methanol: Similar structure with a methanol group instead of propan-2-ol.
Uniqueness: 2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms on the pyridine ring, along with the propan-2-ol group, makes it a versatile compound in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(5-bromo-2-chloropyridin-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-8(2,12)6-3-5(9)4-11-7(6)10/h3-4,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJPFPLTSMOFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC(=C1)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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